Ethyl 2-cyano-4-methylbenzoate
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Overview
Description
Ethyl 2-cyano-4-methylbenzoate is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid, featuring a cyano group and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-4-methylbenzoate can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzoic acid with ethyl cyanoacetate in the presence of a catalyst. The reaction typically requires heating and may involve solvents such as toluene or xylene to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions. The process may include steps such as purification through recrystallization or distillation to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of ethyl 2-amino-4-methylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-cyano-4-methylbenzoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
- Ethyl 4-cyano-2-methylbenzoate
- Methyl 2-cyano-4-methylbenzoate
- Ethyl 2-cyano-3-methylbenzoate
Comparison: this compound is unique due to the position of its cyano and ester groups, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific research purposes .
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
ethyl 2-cyano-4-methylbenzoate |
InChI |
InChI=1S/C11H11NO2/c1-3-14-11(13)10-5-4-8(2)6-9(10)7-12/h4-6H,3H2,1-2H3 |
InChI Key |
AZERLUAHQAYDKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C)C#N |
Origin of Product |
United States |
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